![molecular formula C21H23BrO5 B14360119 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate CAS No. 93645-62-6](/img/structure/B14360119.png)
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 4-[(7-bromoheptanoyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the heptanoyl chain can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-Methoxyphenyl 4-[(7-aminoheptanoyl)oxy]benzoate.
Oxidation: Formation of 4-Hydroxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate.
Reduction: Formation of 4-Methoxyphenyl 4-[(7-hydroxyheptanoyl)oxy]benzoate.
Applications De Recherche Scientifique
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate involves its interaction with specific molecular targets. The bromine atom in the heptanoyl chain can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate can be compared with other similar compounds, such as:
4-Methoxyphenyl 4-[(7-chloroheptanoyl)oxy]benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-Methoxyphenyl 4-[(7-iodoheptanoyl)oxy]benzoate:
4-Methoxyphenyl 4-[(7-fluoroheptanoyl)oxy]benzoate: The presence of a fluorine atom can alter the compound’s stability and interaction with biological targets.
Propriétés
Numéro CAS |
93645-62-6 |
|---|---|
Formule moléculaire |
C21H23BrO5 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-(7-bromoheptanoyloxy)benzoate |
InChI |
InChI=1S/C21H23BrO5/c1-25-17-11-13-19(14-12-17)27-21(24)16-7-9-18(10-8-16)26-20(23)6-4-2-3-5-15-22/h7-14H,2-6,15H2,1H3 |
Clé InChI |
JCGXJGUGNWINIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


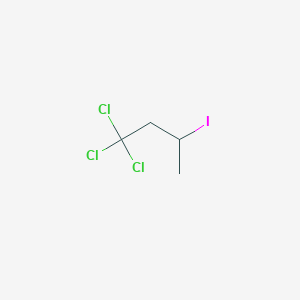
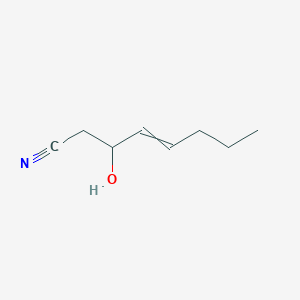
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
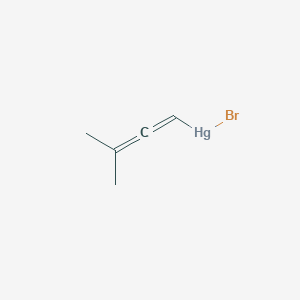
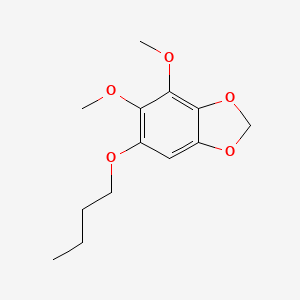
![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
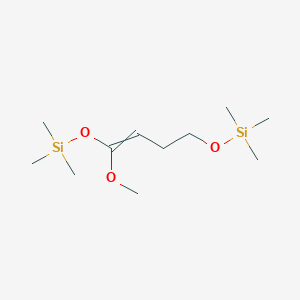
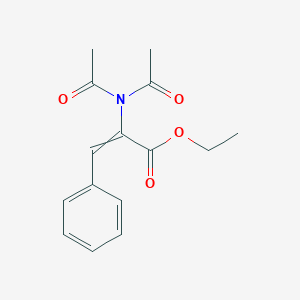
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
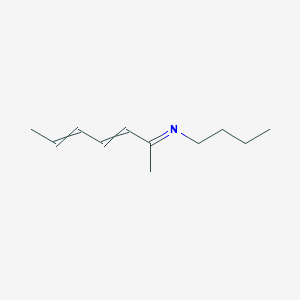
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
